2-Benzyltetrahydrofuran

Description

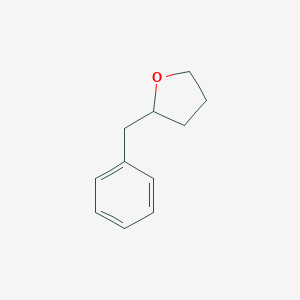

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-benzyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHBYZMERVVPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471610 | |

| Record name | 2-Benzyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15212-27-8 | |

| Record name | 2-Benzyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyltetrahydrofuran and Its Derivatives

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis offers a powerful tool for the synthesis of complex organic molecules, and the formation of 2-benzyltetrahydrofuran is no exception. Both palladium and gold catalysts have been successfully employed in cyclization reactions to afford the desired heterocyclic core.

Palladium-Catalyzed Intramolecular Cycloetherification Reactions

Palladium-catalyzed reactions have emerged as a prominent method for the synthesis of substituted tetrahydrofurans. nih.gov These reactions typically involve the coupling of a γ-hydroxy terminal alkene with an aryl or vinyl bromide, leading to the formation of both a C-O and a C-C bond in a single step. nih.gov

Synthesis from γ-Hydroxy Terminal Alkenes and Aryl Halides

The palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl halides provides a direct route to 2-benzyltetrahydrofurans. nih.gov This transformation is typically achieved using a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. nih.gov The reaction proceeds through a proposed Pd(0)/Pd(II) catalytic cycle. Initially, deprotonation of the γ-hydroxy alkene by the base generates a palladium alkoxide intermediate. This is followed by oxidative addition of the aryl bromide to the palladium center. Subsequent alkene insertion and reductive elimination yield the this compound product. The use of a strong base, such as sodium tert-butoxide (NaOtBu), is crucial for deprotonating the alcohol and facilitating the formation of the palladium alkoxide. nih.gov

A key challenge in this reaction is minimizing side reactions, such as the reduction of the aryl halide. nih.gov This can be influenced by the choice of ligand and reaction conditions.

Regioselectivity and Stereochemical Control in this compound Formation

A significant advantage of the palladium-catalyzed method is the high degree of regioselectivity and stereochemical control. In the reactions of γ-hydroxy terminal alkenes, the formation of the this compound is highly favored, with regioselectivity often exceeding 20:1. nih.gov

Furthermore, the reaction can be highly stereoselective, affording trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereomeric ratios (up to >20:1 dr). nih.govnih.gov The stereochemical outcome is influenced by the substitution pattern of the starting γ-hydroxyalkene. nih.gov While substrates with substituents at the 1- or 3-position generally lead to high diastereoselectivity, those with substituents at the 2-position tend to result in lower diastereomeric ratios. nih.gov Steric factors play a significant role in determining the regioselectivity, with bulkier substituents at the γ-position enhancing the diastereomeric ratio by restricting rotational freedom during the cyclization process.

Ligand Effects on Reaction Efficiency and Selectivity

The choice of phosphine ligand is critical for the success of the palladium-catalyzed cycloetherification. nih.gov The steric and electronic properties of the ligand can influence the reaction's efficiency and selectivity by modulating the reactivity of the intermediate palladium alkoxide complex. nih.govethz.ch Bulky and electron-rich phosphine ligands are often employed to promote the desired reductive elimination pathway over competing side reactions like β-hydride elimination. google.com For instance, the use of chelating bis(phosphine) ligands such as dpe-phos has been shown to be effective in suppressing β-hydride elimination. The structure of the palladium catalyst, dictated by the ligand, can also determine the stereochemical outcome, with different ligands leading to either syn- or anti-addition products. scispace.com

Table 1: Effect of Phosphine Ligand on the Synthesis of 2-(Naphthalen-2-ylmethyl)tetrahydrofuran

| Ligand | Yield (%) |

| P(o-tol)₃ | 20 |

| dpe-phos | >76 |

Data sourced from multiple studies. nih.gov

Substrate Scope and Functional Group Tolerance

The palladium-catalyzed synthesis of 2-benzyltetrahydrofurans exhibits a broad substrate scope and good functional group tolerance. nih.govnih.gov The reaction is amenable to a variety of electron-neutral aryl bromides and can tolerate ortho-substitution on the aryl bromide. nih.gov The methodology has also been successfully applied to the synthesis of spirocyclic tetrahydrofuran (B95107) derivatives. nih.gov However, the steric properties of the alcohol substrate can significantly impact reactivity. For example, substrates with a methyl group at the internal olefinic carbon are less reactive than their unsubstituted counterparts. nih.gov While a range of functional groups are tolerated, electron-deficient aryl bromides may exhibit reduced reactivity due to slower oxidative addition kinetics.

Table 2: Substrate Scope in the Palladium-Catalyzed Synthesis of this compound Derivatives

| γ-Hydroxy Terminal Alkene | Aryl Bromide | Yield (%) | Diastereomeric Ratio (dr) |

| 4-Penten-1-ol | 1-Bromo-4-t-butylbenzene | 76 | >20:1 |

| 4-Penten-1-ol | 4-Bromotoluene | 65 | >20:1 |

| 1-Phenyl-5-hexen-2-ol | β-Bromostyrene | 58 | >20:1 |

Data represents a selection of reported examples. nih.gov

Gold-Catalyzed Oxy-Arylation and Oxy-Vinylation Reactions

In addition to palladium, gold catalysts have emerged as powerful tools for the synthesis of functionalized heterocycles, including tetrahydrofuran derivatives. semanticscholar.orgrsc.orgbham.ac.uk Gold-catalyzed reactions often proceed under mild conditions and can offer complementary reactivity to palladium-catalyzed methods. rsc.org

Gold-catalyzed oxy-arylation and oxy-vinylation reactions provide a route to 2-substituted tetrahydrofurans. semanticscholar.orgrsc.org For instance, a dual catalytic system involving a gold catalyst and a photoredox catalyst can facilitate the intramolecular oxyarylation of alkenols. rsc.org In this process, an aryl radical is generated from an aryl diazonium salt via the photoredox cycle. This radical is then trapped by a gold(I) intermediate, leading to a gold(III)-aryl species that undergoes reductive elimination to form the C-O bond and the tetrahydrofuran ring. rsc.org

Another approach involves the gold-catalyzed hetero-vinylation of alkenols with vinyl iodides. semanticscholar.org This methodology allows for the synthesis of a variety of functionalized tetrahydrofurans. semanticscholar.org The reaction demonstrates good functional group tolerance, and by using a vinyl/aryl bis-iodide substrate, sequential transformations involving an initial hetero-vinylation followed by another coupling reaction can be achieved. semanticscholar.org

Table 3: Gold-Catalyzed Synthesis of Tetrahydrofuran Derivatives

| Reaction Type | Alkene/Alkenol | Aryl/Vinyl Source | Catalyst System | Product Type |

| Oxyarylation | Alkenol | Aryl diazonium salt | Au(I) / Photoredox catalyst | This compound |

| Oxy-vinylation | 4-Penten-1-ol | Vinyl iodide | (P,N)AuCl / AgOTf | 2-Vinyltetrahydrofuran |

Activation of Alkenols via Gold Complexes

Gold(I) complexes are highly effective catalysts for the electrophilic activation of alkynes under homogeneous conditions. nih.gov This reactivity has been widely exploited for the intramolecular cyclization of unactivated alkynols to construct oxygen-containing heterocycles. nih.gov The high affinity of gold(I) for alkynes facilitates the C-O bond formation necessary for creating the tetrahydrofuran ring. nih.gov For instance, gold(I) salts have been shown to catalyze the cyclization of alkynediols, leading to the formation of furan (B31954) structures through an intermediate that subsequently eliminates water. nih.gov This principle of activating a π-system for an intramolecular nucleophilic attack by a hydroxyl group is fundamental to the synthesis of substituted tetrahydrofurans.

Factors Influencing Regioselectivity (5-exo vs. 6-endo cyclization)

The regiochemical outcome of intramolecular cyclization reactions is a critical aspect of synthesizing cyclic ethers like tetrahydrofurans. The competition between the 5-exo and 6-endo pathways is governed by a combination of stereoelectronic and thermodynamic factors. researchgate.net According to Baldwin's rules, 5-exo cyclizations are generally favored over their 6-endo counterparts. semanticscholar.org However, this preference can be influenced by several factors.

The nature of the substituents on the starting material can play a significant role. For example, the presence of certain groups can stabilize the transition state leading to the 6-endo product. semanticscholar.org The choice of catalyst and reaction conditions can also steer the reaction towards one pathway over the other. semanticscholar.org In some systems, particularly in radical cyclizations, while the 5-exo pathway is often kinetically favored, the formation of a more stable, often aromatic, ring can make the 6-endo process thermodynamically favorable. researchgate.net The sensitivity of the 5-exo pathway to strain can also lead to a crossover in selectivity, favoring the 6-endo cyclization in strained polycyclic systems. researchgate.net In platinum-catalyzed hydroalkoxylation, electronic effects induced by alkyne substituents can dictate the regioselectivity by polarizing the alkyne and favoring nucleophilic attack at the more electron-deficient carbon. organic-chemistry.org

Copper-Catalyzed Asymmetric Cyclization

Copper catalysts have proven valuable in the enantioselective synthesis of substituted tetrahydrofurans, enabling the construction of chiral centers with high control.

Sequential Henry Reaction and Iodocyclization for Substituted Tetrahydrofurans

A notable strategy for the synthesis of enantiomerically enriched 2,5-polysubstituted tetrahydrofurans involves a one-pot sequential copper-catalyzed asymmetric Henry (nitroaldol) reaction and an iodocyclization. chemistryviews.org This method utilizes γ,δ-unsaturated alcohols to generate a range of biologically and synthetically important tetrahydrofuran derivatives in high yields and with excellent enantioselectivities, reaching up to 97% ee. chemistryviews.org The diastereoisomers produced in this reaction can be readily separated, and the resulting products can be further transformed into chiral amines with high diastereoselectivity and enantioselectivity. chemistryviews.org

Cobalt-Catalyzed Cyclizations

Cobalt catalysts offer an effective means for the stereoselective synthesis of tetrahydrofuran rings through oxidative cyclization reactions.

Mukaiyama-Type Cyclization of γ-Hydroxy Olefins

The Mukaiyama aerobic oxidative cyclization is a powerful method for the stereoselective formation of 2,5-trans-disubstituted tetrahydrofuran rings from bis-homoallylic alcohols. researchgate.net This reaction is catalyzed by cobalt(II) complexes in the presence of oxygen. researchgate.netnih.gov The low cost of the metal, mild reaction conditions (open to air and moisture-insensitive), and the use of environmentally friendly solvents make this approach highly attractive. researchgate.net The reactivity and selectivity of the Mukaiyama cyclization are influenced by the degree of substitution on the double bond and the nature of the cobalt ligand. researchgate.net A stereoselective Mukaiyama hydration has also been employed as a key step in the synthesis of complex natural products containing the cis-2,8-dioxabicyclo[3.3.0]octan-3-one moiety. nsf.gov

Nickel-Catalyzed Photoredox and Reductive Cyclization Strategies

The synergy of nickel catalysis with photoredox or reductive strategies has opened new avenues for the synthesis of tetrahydrofurans under mild conditions. These methods often proceed via radical intermediates, enabling unique bond formations. acs.orgchinesechemsoc.org

Nickel-catalyzed photoredox reactions can be employed for the α-oxy C(sp³)-H arylation of cyclic ethers, where aryl chlorides act as both the cross-coupling partner and the chlorine radical source. organic-chemistry.org This is achieved through the photoredox-mediated single-electron oxidation of a Ni(III) aryl chloride intermediate. organic-chemistry.org

Furthermore, nickel-catalyzed intramolecular reductive cyclization of O-alkynones represents an efficient and stereoselective method for constructing functionalized chiral tetrahydrofuran rings. researchgate.net Using a P-chiral bisphosphine ligand and a silane (B1218182) reducing agent, this approach yields tetrahydrofurans with chiral tertiary allylic alcohols in high yields and with excellent stereoselectivity and enantioselectivity. researchgate.net The development of dual catalysis systems, such as photoredox/nickel catalysis, allows for the cross-coupling of alkyl carboxylic acids with vinyl halides under mild, operationally simple conditions. organic-chemistry.org

| Catalyst System | Substrate Type | Product Type | Key Features |

| Gold(I) Complexes | Alkynols | Substituted Tetrahydrofurans | Activation of alkynes for intramolecular nucleophilic attack. nih.gov |

| Copper(I) with Chiral Ligand | γ,δ-Unsaturated Alcohols | 2,5-Polysubstituted Tetrahydrofurans | Sequential asymmetric Henry reaction and iodocyclization; high enantioselectivity. chemistryviews.org |

| Cobalt(II) Complexes | Bis-homoallylic Alcohols | 2,5-trans-Disubstituted Tetrahydrofurans | Aerobic oxidative cyclization; stereoselective. researchgate.net |

| Nickel/Photoredox | Cyclic Ethers and Aryl Chlorides | α-Aryl Tetrahydrofurans | C(sp³)-H functionalization via radical intermediates. organic-chemistry.org |

| Nickel with Chiral Ligand | O-Alkynones | Chiral Tetrahydrofurans with Tertiary Alcohols | Asymmetric intramolecular reductive cyclization; high yield and enantioselectivity. researchgate.net |

Enantioselective C(sp³)-H Functionalization of Oxacycles

A groundbreaking approach for the synthesis of enantiomerically enriched oxacycles, including derivatives of this compound, involves the direct functionalization of C(sp³)-H bonds. organic-chemistry.orgnih.govresearchgate.net This method utilizes a dual catalytic system comprising a photo-HAT (hydrogen atom transfer) catalyst and a nickel catalyst. organic-chemistry.orgnih.govresearchgate.net

This strategy enables the rapid construction of valuable chiral molecules from simple and abundant hydrocarbon feedstocks without the need for pre-installed directing groups. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and demonstrates high enantioselectivity across a broad range of substrates. organic-chemistry.org Specifically, the use of a chiral PHOX-nickel catalyst in conjunction with a diaryl ketone as the photocatalyst has proven effective for the arylation of various oxacycles with (hetero)aryl and alkenyl bromides. organic-chemistry.org

Mechanistic investigations, supported by experimental data and density functional theory (DFT) calculations, have provided valuable insights into the reaction pathway and the origins of the observed enantioselectivity. organic-chemistry.orgnih.gov This method's synthetic utility has been showcased through the late-stage functionalization of natural products and the synthesis of molecules relevant to the pharmaceutical industry. organic-chemistry.orgnih.gov

Table 1: Key Features of Enantioselective C(sp³)-H Functionalization

| Feature | Description |

| Catalysis | Photo-HAT/Nickel Dual Catalysis organic-chemistry.orgnih.govresearchgate.net |

| Key Advantage | Direct functionalization of inert C-H bonds without directing groups organic-chemistry.orgnih.gov |

| Selectivity | High enantioselectivity and site-selectivity organic-chemistry.orgresearchgate.net |

| Substrate Scope | Various oxacycles and (hetero)aryl/alkenyl bromides organic-chemistry.org |

| Applications | Late-stage functionalization of natural products, synthesis of pharmaceutically relevant molecules organic-chemistry.orgnih.gov |

Reductive Cyclization for Complex Polycyclic Systems

Reductive cyclization represents another powerful strategy for constructing complex molecular architectures containing the tetrahydrofuran moiety. One notable application involves a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety. ub.edu This process gives rise to a hexahydro-2,6-methano-1-benzazocine ring system, a core structure found in several biologically active natural products. ub.edu

The synthesis begins with a Diels-Alder reaction to form 4-nitrophenylcyclohexanones. ub.edu Subsequent base-mediated reductive cyclization of the resulting ketone leads to the formation of the complex polycyclic system. ub.edu The scope of this reaction has been explored with various substituted nitrobenzenes, achieving yields of up to 87%. ub.edu

Metal-Free and Organocatalytic Approaches

Lewis Acid-Catalyzed Cyclization Reactions

Lewis acid-catalyzed cyclization reactions provide a valuable metal-free pathway to substituted tetrahydrofurans. A notable example is the SnBr₄-promoted oxonium-Prins cyclization, which yields 2,3-disubstituted tetrahydrofurans. acs.org In this reaction, the carbocation intermediates formed can be trapped by bromide, leading to both cis- and trans-configured products. acs.org

Variations of this method that involve intramolecular trapping of the carbocation have also been developed. acs.org This approach has been successfully applied to the stereocontrolled synthesis of the 2,3-cis-THF ring system, which is the core of cordigol, a fungicidal natural product. acs.org The use of different Lewis acids, such as BF₃·OEt₂, can influence the stereochemical outcome of the cyclization. thieme-connect.comnih.gov

Table 2: Lewis Acid-Catalyzed Cyclization for 2,3-Disubstituted Tetrahydrofurans

| Lewis Acid | Key Features | Product Configuration | Reference |

| SnBr₄ | Promotes oxonium-Prins cyclization | cis and trans | acs.org |

| BF₃·OEt₂ | Catalyzes unusual formation | cis-2,3-disubstituted | thieme-connect.com |

Derivatives such as 2-methoxy-4-benzyltetrahydrofuran serve as versatile intermediates in the synthesis of lignan (B3055560) lactones. acs.orgmdpi.com A short and efficient synthesis of these lactones can be achieved through a three-component coupling strategy, highlighting the utility of these selectively functionalized tetrahydrofuran precursors. researchgate.net

Intramolecular O-alkylation provides a direct route to the formation of the tetrahydrofuran ring. For instance, BF₃·Et₂O can catalyze the intramolecular hydro-O-alkylation of C(2)-linked aldehydes. researchgate.net This type of cyclization is a key step in the synthesis of various heterocyclic compounds. The choice of base and solvent can be critical in directing the regioselectivity of alkylation (N- vs. O-alkylation) in related systems, as demonstrated in the synthesis of 1,2,3,4-tetrahydrobenzo[c] organic-chemistry.orgnaphthyrin-5(6H)-one derivatives. nih.gov In some cases, using K₂CO₃ in DMF at elevated temperatures has been shown to favor O-alkylation exclusively. nih.gov

Prins Cyclization Strategies

The Prins cyclization, a powerful acid-catalyzed reaction between an alkene and a carbonyl compound, has been adapted for the synthesis of tetrahydrofuran rings, offering a regioselective alternative to the more common formation of six-membered tetrahydropyrans.

Regioselective Synthesis of Substituted Tetrahydrofurans

A notable strategy for the synthesis of functionalized tetrahydrofurans employs a triflic acid (TfOH)-catalyzed Prins cyclization. thieme-connect.comthieme-connect.com This metal-free approach achieves regioselective cyclization at the internal carbon of the alkene, leading to the formation of a five-membered ring. thieme-connect.comthieme-connect.com This is a significant deviation from typical Prins reactions that yield six-membered rings through ring closure at the terminal alkene carbon. thieme-connect.com The reaction of α-prenylated alcohols with aldehydes in the presence of catalytic amounts of TfOH has been shown to be an effective method for constructing the tetrahydrofuran skeleton. thieme-connect.comthieme-connect.com

The process is initiated by treating an α-prenylated alcohol and an aldehyde with a catalytic amount of TfOH in a solvent such as dichloromethane. thieme-connect.com The reaction proceeds efficiently at elevated temperatures to afford the desired substituted tetrahydrofuran. thieme-connect.com This method is highlighted by its high regioselectivity and the absence of a metal catalyst. thieme-connect.comthieme-connect.com

Table 1: TfOH-Catalyzed Prins Cyclization for the Synthesis of Substituted Tetrahydrofurans thieme-connect.com

| Entry | α-Prenylated Alcohol (1) | Aldehyde (2) | Product (3) | Yield (%) |

| 1 | 1-(4-Bromophenyl)-4-methylpent-3-en-1-ol | 4-Bromobenzaldehyde | 2-(4-Bromobenzyl)-2-(4-bromophenyl)-5,5-dimethyltetrahydrofuran | 91 |

| 2 | 1-(4-Chlorophenyl)-4-methylpent-3-en-1-ol | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzyl)-2-(4-chlorophenyl)-5,5-dimethyltetrahydrofuran | 85 |

| 3 | 4-Methyl-1-phenylpent-3-en-1-ol | Benzaldehyde | 2-Benzyl-5,5-dimethyl-2-phenyltetrahydrofuran | 78 |

Fluorinated Alcohol (e.g., HFIP)-Promoted Reactions

The unique properties of fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been leveraged to promote the synthesis of substituted tetrahydrofurans. researchgate.netmdpi.comnih.govua.es These alcohols can act as both a solvent and a catalyst-free promoter, facilitating reactions under mild conditions. nih.govnih.gov

Ring-Opening of Epoxides with Electron-Rich Alkenes

A straightforward and environmentally benign methodology for synthesizing substituted tetrahydrofurans involves the reaction of electron-rich alkenes with epoxides, mediated by HFIP. mdpi.comnih.govua.esresearchgate.net This approach avoids the need for metal catalysts and benefits from perfect atom economy. mdpi.com The high hydrogen-bond-donating ability and low nucleophilicity of HFIP are crucial for activating the epoxide ring for nucleophilic attack by the alkene. mdpi.comua.es

The reaction is typically carried out by mixing the epoxide and the electron-rich alkene in HFIP and stirring at room temperature or with gentle heating. ua.es This method has been successfully applied to synthesize a variety of substituted tetrahydrofurans, including novel spiro compounds and tetrahydrofurobenzofuran derivatives. nih.gov Mechanistic studies suggest that the reaction may proceed through a purely ionic or an SN2-type pathway, depending on the nucleophilicity of the alkene used. nih.govresearchgate.net

Table 2: HFIP-Promoted Synthesis of Tetrahydrofurans from Epoxides and Alkenes ua.es

| Entry | Epoxide | Alkene | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Styrene oxide | α-Methylstyrene | 2-Benzyl-2,5-dimethyl-5-phenyltetrahydrofuran | 43 | - |

| 2 | Styrene oxide | 1,1-Diphenylethene | 2-Benzyl-5,5-diphenyltetrahydrofuran | - | - |

| 3 | Indene oxide | α-Methylstyrene | 2-(1-Phenylethyl)-2,3,3a,8a-tetrahydroindeno[1,2-b]furan | 60 | 90:10 |

| 4 | Styrene oxide | Styrene | 2-Benzyl-5-phenyltetrahydrofuran | Modest | - |

Charge Relocation Strategies for Diastereoselective Tetrahydrofuran Construction

A novel and modular approach for the diastereoselective synthesis of cis-substituted tetrahydrofurans utilizes a charge relocation strategy. researchgate.netnih.govunivie.ac.at This method allows for the direct preparation of tetrahydrofuran derivatives from readily available acyl chlorides and alkenes. researchgate.netnih.govunivie.ac.at

A key feature of this strategy is the use of specially designed Hantzsch ester derivatives, which serve a dual role as both a hydride source and a modulator of selectivity, leading to exceptional diastereoselectivity. researchgate.netnih.govunivie.ac.at The reaction is initiated by the formation of an oxocarbenium ion from the acyl chloride, which then reacts with the alkene. The subsequent reduction by the Hantzsch ester derivative proceeds with high facial selectivity, affording the cis-disubstituted tetrahydrofuran. This methodology demonstrates a broad tolerance for various alkenes, enabling the construction of a diverse range of structurally distinct tetrahydrofuran-containing skeletons. researchgate.netnih.gov

Transition-Metal-Free Intramolecular Hydroalkoxylation/Reduction of Alkynes

A transition-metal-free method for the synthesis of substituted tetrahydrofurans involves the intramolecular hydroalkoxylation/reduction of unactivated alkynes. organic-chemistry.org This reaction is efficiently promoted by the combination of triethylsilane (Et3SiH) and a catalytic amount of iodine (I2) at room temperature. organic-chemistry.org This approach provides a straightforward route to 2,4- and 2,5-disubstituted tetrahydrofurans from the corresponding alkynols.

Photochemical Cyclization Reactions

Photochemical methods offer a metal-free pathway to synthesize tetrahydrofuran derivatives under mild conditions. rsc.orgscispace.comnih.govresearchgate.net One such approach involves the photochemical ring expansion of oxetanes. rsc.orgscispace.comnih.govresearchgate.net This reaction is highly efficient and proceeds via the formation of an ylide intermediate upon reaction with a carbene, followed by a rearrangement to the five-membered tetrahydrofuran ring. rsc.orgscispace.comnih.gov This method has been shown to be diastereoselective, yielding cis-2,2,3-trisubstituted tetrahydrofurans as the major product. scispace.com

Another photochemical strategy for the de novo synthesis of tetrahydrofurans involves a two-step process. scispace.comresearchgate.net The first step is a Paternò–Büchi reaction between an aldehyde and an alkene under UV irradiation to form an oxetane (B1205548). researchgate.net The isolated oxetane is then subjected to a subsequent photochemical ring expansion to yield the corresponding tetra-substituted tetrahydrofuran as a single diastereoisomer. researchgate.net These photochemical reactions are advantageous due to their operational simplicity and the use of light as a traceless reagent. chim.it

Biocatalytic and Enzymatic Syntheses

Multienzyme cascade reactions provide an elegant and efficient route to chiral precursors of tetrahydrofurans, offering high stereoselectivity and atom economy. nih.govacs.org A notable example is the two-step, one-pot stereoselective cascade reduction of α-bromo-α,β-unsaturated ketones. nih.govnih.gov This process utilizes a combination of two key enzymes: an ene-reductase (ER) from the Old Yellow Enzyme (OYE) family and an alcohol dehydrogenase (ADH). nih.govacs.orgnih.gov

In this cascade, the ene-reductase first catalyzes the reduction of the carbon-carbon double bond. Subsequently, the alcohol dehydrogenase reduces the ketone functionality to a hydroxyl group. nih.govnih.gov This dual-enzyme system produces the corresponding bromohydrins in good yields with high enantiomeric (ee) and diastereomeric excess (de). nih.gov These chiral bromohydrin intermediates can then be converted into the final 2-methyl-3-substituted tetrahydrofuran synthons through further chemical or enzymatic steps, such as lipase-catalyzed cleavage of a protecting group or acid-mediated isomerization. nih.gov This chemoenzymatic strategy has been successfully applied to the synthesis of specific aroma compounds, demonstrating its practical utility. nih.govnih.gov

Table 2: Multienzymatic Cascade for Tetrahydrofuran Precursor Synthesis This table summarizes a representative enzymatic cascade process described in the literature.

| Substrate | Enzyme System | Key Intermediate | Final Product Class | Stereoselectivity | Source(s) |

|---|---|---|---|---|---|

| α-Bromo-α,β-unsaturated ketone | Ene-reductase (OYE3) + Alcohol Dehydrogenase (ADH) | Chiral Bromohydrin | 2-Methyl-3-substituted tetrahydrofuran | High ee and de values | nih.govnih.gov |

| α,β-Unsaturated aldehyde | Ene-reductase (OYE2/OYE3) + Alcohol Dehydrogenase (ADH) | Saturated Chiral Alcohol | Bicyclic primary/secondary amines (precursors to drugs) | ee > 99%, de > 87% | acs.org |

Enzymatic kinetic resolution (EKR) is a widely used and highly effective method for obtaining enantiopure tetrahydrofuran derivatives from racemic mixtures. academie-sciences.frrsc.orgresearchgate.net This technique relies on the high stereoselectivity of enzymes, most commonly lipases and esterases, which catalyze the transformation of one enantiomer at a significantly higher rate than the other. mdpi.compolimi.itd-nb.info

Lipases, such as Lipase Amano AK from Pseudomonas fluorescens or Candida antarctica Lipase B (CALB), are frequently employed for the enantioselective acylation of racemic alcohols or the hydrolysis of racemic esters. academie-sciences.frmdpi.com For example, the kinetic resolution of racemic (tetrahydrofuran-2-yl)acetates has been achieved with excellent enantioselectivity (E > 100) using recombinant esterases. researchgate.netresearchgate.net In a typical resolution, the enzyme selectively acylates one enantiomer (e.g., the R-alcohol), leaving the other (e.g., the S-alcohol) unreacted and enantiomerically pure. rsc.org

A more advanced approach is dynamic kinetic resolution (DKR), where the slow-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer, overcoming the 50% maximum yield limitation of standard EKR. ru.nl These enzymatic methods are valued for their mild reaction conditions and are instrumental in synthesizing chiral building blocks for pharmaceuticals and other biologically active molecules. mdpi.commdpi.com

Stereochemical Control in 2 Benzyltetrahydrofuran Synthesis

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters within a molecule. In the context of 2-benzyltetrahydrofurans, this often involves controlling the cis/trans relationship between substituents at various positions on the tetrahydrofuran (B95107) ring.

A significant strategy for synthesizing substituted tetrahydrofurans involves the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl halides. nih.gov This method has proven effective in producing trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity, often exceeding a 20:1 diastereomeric ratio (dr). nih.gov The reaction likely proceeds through the formation of an intermediate palladium alkoxide complex, whose reactivity can be modulated by the choice of phosphine (B1218219) ligands. nih.gov The general transformation provides access to not only disubstituted products but also bicyclic and spirocyclic tetrahydrofuran derivatives in good yields and with high diastereoselectivity (10-20:1 dr). nih.gov

A proposed model to explain the stereochemical outcome suggests a specific transition state geometry that leads to the preferential formation of the trans isomer. nih.gov This palladium-catalyzed approach offers a significant advantage in its high functional group tolerance and stereocontrol.

The efficiency and stereoselectivity of these palladium-catalyzed cyclizations are significantly influenced by the steric and electronic characteristics of the substrates. nih.gov

Electronic Effects: Electronic properties of the substrates also impact the chemical yield. nih.gov Studies have shown that inductive effects can have a more substantial impact on the yield than chelation effects in certain substrates. nih.gov The yield and diastereoselectivity can be tuned by modifying the steric and electronic properties of the phosphine ligands used in the palladium catalyst system. nih.gov

The following table summarizes the impact of substrate properties on the synthesis of substituted tetrahydrofurans:

| Feature | Effect on Reaction | Research Finding |

| Substrate Sterics | Affects overall reactivity and yield. | Substitution at the internal olefinic carbon reduces reactivity. nih.gov Tertiary alcohols with bulky substituents may fail to react. nih.gov |

| Substituent Size Difference | Influences diastereoselectivity. | In tertiary alcohol substrates, a significant size difference between substituents leads to high diastereoselectivity. nih.gov |

| Substrate Electronics | Impacts chemical yield. | Inductive effects can have a greater influence on yield than chelation effects in certain substrates. nih.gov |

| Phosphine Ligands | Controls reactivity and stereoselectivity. | Varying the steric and electronic properties of phosphine ligands can control the reactivity of the intermediate palladium alkoxide complex. nih.gov |

A powerful strategy for the efficient construction of complex molecules containing multiple tetrahydrofuran rings is the two-directional synthesis. This approach has been successfully applied to the diastereoselective synthesis of the central 2,5-linked tris(tetrahydrofuran) (trisTHF) unit found in the naturally occurring meso polyether, glabrescol. nih.gov The key step in this synthesis is the vanadium(V)-catalyzed anti-oxidative cyclization of a diol precursor. nih.gov This method allows for the symmetrical construction of the trisTHF core, demonstrating a high degree of stereocontrol in forming the multiple stereocenters of the linked furan (B31954) rings. nih.gov The potential of such two-directional approaches is also highlighted in cyclofunctionalization reactions, where they can be used to differentiate between alternative transition-state pathways in molecules with pseudo C(2) symmetry. nih.gov

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is crucial when only one enantiomer of a compound, such as a 2-benzyltetrahydrofuran derivative, possesses the desired therapeutic or biological properties.

Asymmetric catalysis is a cornerstone of modern organic synthesis for creating enantiomerically pure molecules with high selectivity. researchgate.net This strategy employs a chiral catalyst, often a metal complex with a chiral ligand, to influence the stereochemical outcome of a reaction. researchgate.netscu.edu.cn Transition metals, when coordinated with chiral ligands like phosphines or N,N'-dioxides, can facilitate the formation of chiral C-C bonds with precise stereocontrol. researchgate.netscu.edu.cn

In the context of tetrahydrofuran synthesis, palladium-catalyzed reactions are prominent. By using chiral phosphine ligands in conjunction with a palladium catalyst, it is possible to achieve enantioselective cyclization of γ-hydroxy alkenes. The chiral ligand creates a chiral environment around the metal center, which differentiates between the two prochiral faces of the reacting substrate, leading to the preferential formation of one enantiomer of the this compound product. The design and synthesis of new chiral ligands with adjustable steric and electronic properties is an active area of research to improve the efficiency and enantioselectivity of such catalytic systems. scu.edu.cnchemrxiv.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereoselective transformation is complete, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful method for asymmetric synthesis. wikipedia.orgsigmaaldrich.com

An unprecedented asymmetric version of a [4 + 1] cyclization reaction to form 2,2-disubstituted tetrahydrofurans has been achieved using a chiral auxiliary-assisted cyclization. researchgate.net This approach provides a distinct pathway to access chiral tetrahydrofurans with high diastereoselectivities. researchgate.net The auxiliary, attached to one of the reacting partners, sterically blocks one reaction pathway, thereby favoring the formation of a specific stereoisomer. The use of chiral auxiliaries, such as oxazolidinones, is well-established in various asymmetric transformations including aldol (B89426) reactions, alkylations, and Michael additions. sigmaaldrich.comnih.gov The application of this principle to the cyclization reactions that form the tetrahydrofuran ring allows for the synthesis of enantiomerically enriched this compound precursors.

Synthesis of Chiral Enantioenriched 2,2-Disubstituted Tetrahydrofuran Derivatives

The synthesis of chiral, enantioenriched 2,2-disubstituted tetrahydrofurans is a significant area of research due to the prevalence of this structural motif in biologically active compounds. nih.gov Various synthetic strategies have been developed to achieve high levels of stereocontrol.

One effective method involves the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with ketones. nih.gov This approach provides access to 2,2-disubstituted 4-methylenetetrahydrofurans with high yields and enantioselectivities. For instance, the reaction of various aryl ketones with a TMM precursor in the presence of a palladium catalyst and a phosphoramidite (B1245037) ligand can yield the corresponding tetrahydrofuran derivatives in up to 96% yield and 95% enantiomeric excess (ee). nih.gov A key feature of this method is the use of a phosphoramidite ligand with a stereogenic phosphorus atom, where only a single epimer at phosphorus leads to the active catalyst. nih.gov The reaction is tolerant of a range of substituents on the aromatic portion of the ketone. nih.gov

Table 1: Palladium-Catalyzed Cycloaddition of Trimethylenemethane with Aryl Ketones nih.gov

| Entry | Ketone | Product | Yield (%) | ee (%) |

| 1 | Acetophenone | 2-Methyl-2-phenyl-4-methylenetetrahydrofuran | 85 | 92 |

| 2 | 4-Methoxyacetophenone | 2-(4-Methoxyphenyl)-2-methyl-4-methylenetetrahydrofuran | 96 | 93 |

| 3 | 4-Chloroacetophenone | 2-(4-Chlorophenyl)-2-methyl-4-methylenetetrahydrofuran | 88 | 91 |

| 4 | 2-Naphthyl methyl ketone | 2-Methyl-2-(naphthalen-2-yl)-4-methylenetetrahydrofuran | 75 | 95 |

| Yields are isolated values; ee's were determined by chiral HPLC. nih.gov |

Table 2: Synthesis of Chiral Tetrahydrofuran Derivatives from Lactone Alcohols researchgate.net

| Starting Material | Product | Overall Yield (%) |

| Lactone alcohol 5a | Tetrahydrofuran derivative 7a | 48 |

| Lactone alcohol 5b | Tetrahydrofuran derivative 7b | 57 |

| The overall yield is calculated over two steps: protection and reduction. researchgate.net |

These methods highlight the progress in achieving stereochemical control in the synthesis of this important class of heterocyclic compounds, providing pathways to molecules with significant potential in medicinal chemistry and materials science. nih.govtaltech.ee

Formation of Spirocyclic and Fused Bicyclic Tetrahydrofuran Systems with Stereocontrol

The stereocontrolled synthesis of spirocyclic and fused bicyclic tetrahydrofuran systems presents a significant challenge in organic synthesis, yet it is crucial for accessing a wide array of complex natural products and biologically active molecules. nih.govnih.gov

One notable strategy for the formation of spirocyclic tetrahydrofurans involves the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. nih.gov This methodology facilitates the synthesis of spirocyclic tetrahydrofuran derivatives in good yields with high diastereoselectivity (10-20:1 dr). nih.gov The reaction proceeds through the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate, leading to the formation of both a C-O and a C-C bond in a single step. nih.gov

A variety of enantiomerically enriched tetrahydrofuran spirocyclic derivatives have also been synthesized through a sequential process involving an enantioselective proline-induced stereospecific resolution via an aldol reaction of (E/Z)-(phenylsulfanyl)cycloalkanecarbaldehydes. researchgate.net This is followed by ketone reduction, acid-catalyzed researchgate.netnih.gov-SPh stereospecific migration, and a final ring-closure reaction. researchgate.net

Furthermore, AlCl3-catalyzed [3+2] annulations of cis-2,3-disubstituted cyclopropane (B1198618) 1,1-diesters with cyclic ketones have been shown to be effective for the diastereoselective construction of spirotetrahydrofurans under mild conditions. researchgate.net

For the synthesis of fused bicyclic tetrahydrofuran systems, intramolecular additions of alcohols to epoxides, a method first described by Kishi, remains a frequently utilized and powerful strategy. nih.gov This approach can be executed with excellent stereocontrol. Additionally, tandem radical cyclization-alkylation reactions have been developed for the construction of fused bicyclic products. nih.gov Another approach involves the [4+3] annulation reactions between enol ethers derived from β-ketoesters and oxonium ions generated in situ from 1,4-dicarbonyl compounds, which can provide bicyclic tetrahydrofurans. nih.gov

The oxidative cyclization of 1,5-dienes catalyzed by metal oxo species is another powerful method for the stereocontrolled synthesis of tetrahydrofuran diols, which are structural motifs present in many bioactive natural products. researchgate.net For instance, the use of a cobalt(II) catalyst with molecular oxygen can convert 5-hydroxy-1-alkenes to the corresponding 2-hydroxymethyltetrahydrofurans with high trans selectivity. researchgate.net

Table 3: Stereoselective Synthesis of Substituted Tetrahydrofurans nih.gov

| Substrate | Product Type | Diastereomeric Ratio (dr) |

| γ-Hydroxy terminal alkene | trans-2,5-Disubstituted tetrahydrofuran | up to >20:1 |

| γ-Hydroxy terminal alkene | trans-2,3-Disubstituted tetrahydrofuran | up to >20:1 |

| γ-Hydroxy terminal alkene | Spirocyclic tetrahydrofuran | 10-20:1 |

| Reactions were catalyzed by palladium in the presence of aryl or vinyl bromides. nih.gov |

These diverse methodologies underscore the ongoing advancements in creating complex, three-dimensional tetrahydrofuran-containing scaffolds with a high degree of stereochemical precision.

Mechanistic Investigations of 2 Benzyltetrahydrofuran Formation

Detailed Mechanistic Pathways in Palladium-Catalyzed Cyclizations

The palladium-catalyzed intramolecular cyclization of γ-hydroxy alkenes with aryl halides represents a powerful method for the synthesis of 2-substituted tetrahydrofurans, including 2-benzyltetrahydrofuran. nih.gov The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which has been optimized to achieve high yields and regioselectivity. nih.gov Key to the success of this transformation is the use of a strong base and carefully selected phosphine (B1218219) ligands to control the reactivity of the intermediate palladium complexes and suppress unwanted side reactions. nih.gov

A critical step in the catalytic cycle is the formation of a palladium alkoxide intermediate. nih.gov Unlike earlier conditions that utilized weak bases and favored Heck-type olefination products, the use of a strong base, such as sodium tert-butoxide (NaOtBu), facilitates the deprotonation of the γ-hydroxy alkene substrate. nih.gov This deprotonation allows for the formation of a palladium(II) alkoxide complex (Pd(Ar)(OR)) after the initial oxidative addition of an aryl bromide to a Pd(0) species. nih.govnih.gov This palladium alkoxide is a key intermediate, setting the stage for the subsequent intramolecular cyclization. nih.gov The formation of this intermediate is crucial as it positions the alkene and the aryl group for the key bond-forming steps. nih.gov Studies have shown that the choice of base is critical, with NaOtBu often providing the optimal balance of reactivity to promote the desired cyclization pathway while minimizing side product formation.

Following the formation of the palladium alkoxide intermediate, the reaction proceeds via an intramolecular insertion of the alkene into a palladium-element bond. nih.gov Mechanistic and deuterium-labeling studies suggest that the reaction likely proceeds through an unusual intramolecular syn-insertion of the alkene into the Pd-O bond of the alkoxide intermediate. nih.govnih.govresearchgate.net This step is favored over the alternative insertion into the Pd-C bond. nih.govresearchgate.net This insertion generates a new C-C bond and a five-membered palladacycle intermediate. nih.gov

The final step of the catalytic cycle is a C-O bond-forming reductive elimination from this palladacycle intermediate. This step releases the this compound product and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle. youtube.com A significant challenge in this process is preventing competing β-hydride elimination from the palladium alkoxide intermediate, which would lead to the reduction of the aryl bromide and other undesired side products. nih.gov The use of specific ligands, particularly chelating bis(phosphine) ligands like dpe-phos, has been shown to be critical in suppressing this β-hydride elimination pathway, thereby favoring the desired reductive elimination and leading to high yields of the tetrahydrofuran (B95107) product. High regioselectivity for the formation of the this compound isomer is consistently observed, often exceeding a 20:1 ratio. nih.gov

| Alcohol Substrate | Aryl Bromide | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 4-penten-1-ol | Bromobenzene | Pd₂(dba)₃ | dpe-phos | NaOtBu | THF | 78 |

| 4-penten-1-ol | 2-Bromonaphthalene | Pd₂(dba)₃ | P(o-tol)₃ | NaOtBu | THF | 20 |

| 4-penten-1-ol | 2-Bromonaphthalene | Pd₂(dba)₃ | dpe-phos | NaOtBu | THF | 81 |

| 1-(but-3-en-1-yl)cyclohexan-1-ol | Bromobenzene | Pd₂(dba)₃ | dpe-phos | NaOtBu | THF | 85 |

Computational Chemistry Studies (e.g., DFT) for Reaction Pathway Elucidation

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the complex mechanisms of transition-metal-catalyzed reactions. nih.govfrontiersin.org For processes like the palladium-catalyzed formation of this compound, DFT allows for the detailed investigation of reaction pathways, intermediates, and transition states that are often difficult or impossible to observe experimentally. maxapress.commaxapress.comresearchgate.net

DFT calculations enable the structural characterization of key species along the reaction coordinate. maxapress.comresearchgate.net This includes the geometry of the initial palladium-alkene complex, the crucial palladium alkoxide intermediate, the five-membered palladacycle formed after alkene insertion, and the various transition states that connect these intermediates. maxapress.comresearchgate.net For instance, computational models can predict bond lengths and angles in the transition state for the alkene insertion step, helping to differentiate between insertion into the Pd-O versus the Pd-C bond. maxapress.commaxapress.com The calculations can also model the geometry of intermediates to understand steric and electronic effects, such as how phosphine ligands coordinate to the palladium center and influence the course of the reaction. nih.gov

Furthermore, these energetic calculations are crucial for rationalizing the observed selectivity of the reaction. frontiersin.orgpku.edu.cn In the formation of this compound, a key question is the high regioselectivity observed. nih.gov DFT can be used to calculate and compare the activation barriers for the competing pathways that would lead to different regioisomers. pku.edu.cncore.ac.uk The pathway with the lower energy barrier is the kinetically favored one, and the calculated energy difference between competing transition states can be used to predict the product ratio. pku.edu.cn This analysis provides a quantitative, theoretical basis for understanding why the cyclization occurs with such high regioselectivity. core.ac.uk

| Reaction Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Pd(0)L₂ + Substrates | 0.0 |

| Intermediate 1 | Pd(II) Alkoxide Complex | -5.2 |

| Transition State 1 | Alkene Insertion TS | +18.5 |

| Intermediate 2 | Palladacycle | -12.0 |

| Transition State 2 | Reductive Elimination TS | +15.3 |

| Products | This compound + Pd(0)L₂ | -25.8 |

Note: The data in Table 2 is a hypothetical representation to illustrate the type of information generated from DFT studies and is not from a specific publication on this compound.

Radical Mechanisms in Photochemical Cyclizations

Photochemical reactions provide an alternative approach for the synthesis of heterocyclic compounds, proceeding through radical intermediates under mild conditions, often without the need for transition metals. academie-sciences.frrsc.org The formation of a tetrahydrofuran ring, such as that in this compound, can be envisioned through several general photochemical radical cyclization mechanisms.

One of the most relevant pathways is the Norrish-Yang Type II reaction. nih.gov This process typically involves a precursor containing a carbonyl group. Upon photochemical excitation, the carbonyl group can abstract a hydrogen atom from the γ-position of an attached alkyl chain in a highly regioselective 1,5-hydrogen atom transfer (1,5-HAT). nih.gov This generates a 1,4-biradical intermediate, which can then cyclize via radical-radical coupling to form a five-membered ring, such as a substituted tetrahydrofuran. nih.govlibretexts.org

More general photocatalytic strategies can also be employed. These reactions often utilize a photocatalyst that, upon absorbing light, can initiate a radical process through two main mechanisms: Hydrogen Atom Transfer (HAT) or Photoinduced Electron Transfer (PET). academie-sciences.fr In a HAT-based mechanism, an excited photocatalyst or a photochemically generated radical abstracts a hydrogen atom from the substrate to create a carbon-centered radical, which can then undergo intramolecular cyclization onto an alkene. academie-sciences.fr In a PET process, the excited photocatalyst transfers an electron to or from the substrate, generating a radical cation or radical anion. academie-sciences.fr This radical ion can then undergo fragmentation or further reaction to initiate the cyclization cascade, ultimately leading to the desired heterocyclic product. academie-sciences.frrsc.org These photoredox catalytic cycles are particularly powerful as they can be driven by visible light and operate under very mild conditions. rsc.org

Oxonium Ion Mediated Processes in Lewis Acid Catalysis

The formation of this compound through Lewis acid catalysis often proceeds via the generation of a key intermediate known as an oxonium ion. This process is initiated by the coordination of a Lewis acid to an oxygen-containing functional group in an acyclic precursor, which facilitates a subsequent intramolecular cyclization.

A plausible mechanistic pathway involves the activation of a suitable precursor, such as a protected 1-phenyl-1,4-butanediol derivative or a related species with a leaving group at the 4-position. The Lewis acid abstracts the leaving group, leading to the formation of a carbocation, which is then stabilized by the intramolecular participation of the hydroxyl group at the 1-position. This results in the formation of a cyclic oxonium ion. The oxonium ion is a highly reactive intermediate that is susceptible to nucleophilic attack. In the absence of external nucleophiles, the deprotonation of an adjacent carbon atom leads to the formation of the stable this compound ring.

In some instances, the reaction may be initiated by the activation of a carbonyl group or an acetal (B89532). For example, the reaction of cyclic enol ethers with electrophiles in the presence of a Lewis acid can generate an oxonium ion intermediate. researchgate.net The subsequent reaction steps would then lead to the final product. The choice of Lewis acid can be critical, with reagents like ytterbium(III) triflate (Yb(OTf)₃) and iron(III) chloride (FeCl₃) being effective in catalyzing ring-opening and cleavage reactions of ethers through oxonium ion intermediates. mdpi.com

The stability and reactivity of the oxonium ion intermediate can be influenced by the specific Lewis acid used and the nature of the substituents on the precursor molecule. For instance, in related systems, the use of different Lewis acids has been shown to affect the course of the reaction, leading to different products.

Models for Stereochemical Outcome Prediction

The synthesis of this compound and its derivatives often leads to the formation of stereoisomers. Predicting and controlling the stereochemical outcome is a significant aspect of its synthesis. Several models have been proposed to rationalize the observed diastereoselectivity in the formation of substituted tetrahydrofurans.

One common approach to synthesizing 2,5-disubstituted tetrahydrofurans with high diastereoselectivity involves the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl bromides. nih.gov In these reactions, a model has been proposed to explain the preference for the trans-stereoisomer. This model suggests that the reaction proceeds through a transition state that minimizes steric interactions between the substituents on the newly forming tetrahydrofuran ring. nih.gov High levels of diastereoselectivity (up to >20:1 dr) have been reported for the formation of trans-2,5-disubstituted tetrahydrofurans using this methodology. nih.gov

The stereochemical outcome can also be influenced by the nature of protecting groups and the reaction conditions. For example, in the synthesis of related β-alkoxy acetals, it has been shown that a β-alkoxy group can electrostatically stabilize the oxocarbenium ion intermediate, dictating the conformation of the reactive intermediate and leading to preferential attack from the less hindered face. nih.gov This principle can be extended to the formation of this compound from precursors with appropriate stereocenters.

Computational methods, such as Density Functional Theory (DFT), are also employed to model the transition states and predict the most likely stereochemical outcome. researchgate.net These models take into account various factors, including steric hindrance, electronic effects, and catalyst-substrate interactions, to provide a quantitative prediction of the diastereomeric ratio.

The following table summarizes the observed diastereoselectivity in the synthesis of some substituted tetrahydrofurans, which provides insight into the factors controlling the stereochemical outcome.

| Entry | Precursor/Reactants | Catalyst/Conditions | Product | Diastereomeric Ratio (dr) | Reference |

| 1 | γ-hydroxy terminal alkene + aryl bromide | Pd-catalyst | trans-2,5-disubstituted tetrahydrofuran | >20:1 | nih.gov |

| 2 | Acyclic β-benzyloxy acetal + silyl (B83357) ketene (B1206846) acetal | Lewis Acid | anti substitution product | >90:10 | nih.gov |

Advanced Applications and Derivatization of 2 Benzyltetrahydrofuran Scaffolds

Utility as Chiral Building Blocks in Complex Molecule Synthesis

The 2-benzyltetrahydrofuran framework is a significant chiral building block, enabling the stereoselective synthesis of more intricate molecules. The value of this scaffold lies in the ability to establish defined stereocenters which can be carried through a synthetic sequence to dictate the final stereochemistry of a target molecule.

A common strategy involves the synthesis of chiral γ-lactone acids, which serve as key intermediates for producing a variety of biologically significant compounds. These lactone acids can be transformed into chiral 2,2-disubstituted tetrahydrofuran (B95107) derivatives in a straightforward two-step process involving protection and reduction. taltech.ee This methodology has proven effective in the synthesis of precursors for compounds like nucleoside analogues, where the stereochemistry of the furanose ring is critical for biological activity. taltech.ee The enantiopure γ-lactone acids, often derived from the asymmetric oxidation of prochiral cyclopentenones, provide a reliable entry point to these chiral tetrahydrofuran systems. nih.gov The benzyl (B1604629) group itself can be a simple starting point or can be further elaborated, making the this compound unit a modular and adaptable building block in the assembly of complex natural products and pharmaceuticals. taltech.ee

Integration into Natural Product Synthesis

The structural and stereochemical richness of the this compound core makes it an ideal starting point for the total synthesis of various natural products, most notably lignans (B1203133) and their derivatives.

Lignans and neolignans are a large class of polyphenolic natural products derived from the dimerization of phenylpropanoid units, many of which exhibit significant biological activities, including anticancer and antiviral properties. google.comCurrent time information in Bangalore, IN. The this compound skeleton is a common core structure within the substituted tetrahydrofuran class of lignans. google.com

A highly effective strategy for the synthesis of these compounds involves a palladium-catalyzed three-component coupling reaction. This method brings together a propargyl alcohol, diethyl methoxymethylenemalonate, and an aryl halide to create a 2-methoxy-4-arylidenetetrahydrofuran derivative. google.com Subsequent hydrogenation of the exocyclic double bond stereoselectively furnishes the 2-methoxy-4-benzyltetrahydrofuran scaffold. This intermediate is then primed for further transformation into various lignan (B3055560) structures. google.comrsc.orgnih.gov For instance, this approach was successfully applied to the synthesis of the lignan antibiotic burseran. rsc.org The versatility of this method allows for the construction of a range of lignans by varying the coupling partners.

| Compound Name | Class | Synthetic Precursor | Reference |

|---|---|---|---|

| Burseran | 3,4-Dibenzyltetrahydrofuran Lignan | 2-Methoxy-4-(3,4,5-trimethoxybenzyl)tetrahydrofuran derivative | rsc.org |

| Dibenzylbutyrolactone Lignans | Lactone Lignan | 2-Methoxy-4-benzyltetrahydrofuran derivative | rsc.orgnih.gov |

| cis-Matairesinol | Dibenzylbutyrolactone Lignan | Benzyl alcohol lactone | core.ac.uk |

Beyond its central role in lignan synthesis, the this compound scaffold is a valuable precursor for other classes of biologically relevant molecules. Its utility has been demonstrated in the synthesis of nucleoside analogues, which are crucial as antiviral and anticancer agents. nih.gov

The synthetic pathway to these analogues can commence from enantiopure γ-lactone acids, which are readily converted into the requisite chiral tetrahydrofuran derivatives. nih.gov This approach allows for modifications to be made to the furanose ring, a common strategy for altering the biological activity and metabolic stability of nucleoside drugs. The ability to introduce various substituents onto the tetrahydrofuran ring provides a route to a diverse library of potential therapeutic agents. nih.govgoogle.com For example, derivatives of 2-hydroxytetrahydrofuran (B17549) have been incorporated into peptide-based structures investigated as calpain inhibitors and traps for reactive oxygen species, with potential applications in treating inflammatory, neurodegenerative, and cardiovascular diseases. Current time information in Bangalore, IN.

Functionalization and Modification Reactions of the Tetrahydrofuran Ring

The chemical reactivity of the this compound ring allows for its selective transformation into other important structural motifs, further expanding its synthetic utility.

A remarkable example of the scaffold's versatility is the selective Lewis acid-catalyzed transformation of 2-methoxy-4-benzyltetrahydrofuran derivatives. These intermediates can be selectively converted into either γ-butyrolactones or cyclopropane (B1198618) derivatives simply by modifying the reaction conditions. rsc.orgnih.gov

The reaction proceeds via a ring-opening/cyclization cascade. When the reaction is catalyzed by a Lewis acid such as Yb(OTf)₃ in the presence of water, the outcome is a γ-butyrolactone, a key structural motif in many lignans like hinokinin (B1212730) and matairesinol. rsc.orgnih.gov Conversely, performing the reaction under anhydrous conditions, for example by adding molecular sieves, selectively yields cyclopropane derivatives. rsc.org This divergent synthesis from a common precursor highlights the sophisticated control that can be exerted over the reaction pathway, providing access to two distinct and valuable classes of compounds.

| Starting Material | Catalyst/Conditions | Major Product | Product Class | Reference |

|---|---|---|---|---|

| 2-Methoxy-4-benzyltetrahydrofuran derivative | Lewis Acid (e.g., Yb(OTf)₃), H₂O present | γ-Butyrolactone derivative | Lactone | rsc.orgnih.gov |

| 2-Methoxy-4-benzyltetrahydrofuran derivative | Lewis Acid (e.g., Yb(OTf)₃), Anhydrous (e.g., MS 3Å) | Cyclopropane derivative | Cyclopropane | rsc.org |

The functionalization of the tetrahydrofuran ring can also be achieved through the formation and reaction of thioacetal intermediates. While the direct conversion of this compound to a thioacetal is not extensively documented, studies on related tetrahydrofuran-2-carbaldehydes provide significant insight into the potential chemistry. nih.gov

Thioacetals, such as 2-(tetrahydrofuran-2-yl)-1,3-dithiane, can be synthesized from precursors like 2,3-dichlorotetrahydropyran (B8769950) via a ring-contraction reaction in the presence of a dithiol and a Lewis acid like titanium(IV) chloride. nih.gov These thioacetals are valuable as they can act as acyl anion equivalents. However, attempts to use this reactivity for derivatization at the C-2 position of the tetrahydrofuran ring have yielded unexpected results. Instead of undergoing alkylation at the C-2 position upon treatment with a strong base (like n-butyllithium), the 2-(tetrahydrofuran-2-yl)-1,3-dithiane intermediate undergoes a fragmentation reaction involving the opening of the tetrahydrofuran ring to yield an unsaturated alcohol. This outcome suggests that while thioacetal formation is possible, its subsequent derivatization is dominated by ring-opening pathways rather than simple substitution, representing a unique reactive profile for this class of intermediates.

Analytical and Spectroscopic Characterization Methods for 2 Benzyltetrahydrofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-benzyltetrahydrofuran. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra are used to identify the types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the tetrahydrofuran (B95107) ring. The benzyl protons typically appear as a multiplet in the aromatic region (δ 7.20–7.40 ppm), while the protons on the tetrahydrofuran ring are found in the more upfield region (δ 1.50–4.00 ppm) . The specific chemical shifts and coupling patterns of the tetrahydrofuran protons provide insight into their relative positions and stereochemical relationships.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms in the benzyl group and the tetrahydrofuran ring resonate at characteristic chemical shifts. Of particular note are the oxygenated carbons of the THF ring, which typically appear in the δ 70–80 ppm range, confirming the presence of the ether linkage . Combining 1D and 2D NMR experiments, such as COSY, HMQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity within the molecule mdpi.com.

Table 1: Typical NMR Data for the this compound Moiety This table presents expected chemical shift ranges for the core structure. Actual values can vary based on the solvent and specific substitution patterns of derivatives.

| Atom | Nucleus | Chemical Shift (ppm) | Description |

| Benzyl Protons | ¹H | 7.20 - 7.40 | Aromatic protons on the phenyl ring. |

| Tetrahydrofuran Protons | ¹H | 1.50 - 4.00 | Aliphatic protons on the THF ring. |

| Oxygenated Carbons (THF) | ¹³C | 70 - 80 | Carbon atoms bonded to the ether oxygen. |

Mass Spectrometry (MS), including GC-MS

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it becomes an invaluable tool for separating this compound from a mixture and confirming its identity and purity researchgate.net.

In a typical GC-MS analysis, the sample is vaporized and separated on a GC column before entering the mass spectrometer nist.gov. Inside the ion source, molecules are ionized, most commonly by electron ionization (EI), which causes them to fragment in a reproducible manner nist.gov. The resulting mass spectrum displays the molecular ion (M⁺), which corresponds to the mass of the intact molecule (162.23 g/mol for this compound), and a series of fragment ions . The fragmentation pattern is a unique fingerprint that helps to confirm the structure. For example, a common fragmentation pathway for benzyl compounds is the cleavage of the benzylic bond to produce the stable tropylium (B1234903) ion (m/z 91). Analysis of the total ion chromatogram (TIC) allows for the quantification of the compound and the detection of any impurities nist.gov.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its elemental formula, further solidifying the compound's identification core.ac.uk.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the analytical assessment of its purity and enantiomeric composition.

High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For a chiral molecule like this compound, which can exist as two non-superimposable mirror images (enantiomers), chiral HPLC is the premier analytical method for their separation csfarmacie.czrsc.org.

The separation of enantiomers is critical because they often exhibit different biological activities sygnaturediscovery.comelementlabsolutions.com. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated csfarmacie.czsygnaturediscovery.com. Polysaccharide-based CSPs are commonly used for this purpose rsc.org. The development of an effective chiral HPLC method involves screening different CSPs and mobile phase compositions to achieve optimal resolution of the enantiomeric pair csfarmacie.cz. This technique is not only used for analytical determination of enantiomeric excess (ee) but can also be scaled up for the preparative separation of enantiomers to obtain enantiopure compounds csfarmacie.czmdpi.com.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient purification technique widely used in synthetic organic chemistry to isolate a desired compound from a reaction mixture ucsb.edu. Following the synthesis of this compound, flash chromatography on silica (B1680970) gel is the standard method for its purification semanticscholar.org.

The process involves packing a glass column with silica gel and eluting the crude product mixture with a suitable solvent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297) semanticscholar.org. The polarity of the eluent is optimized using thin-layer chromatography (TLC) to ensure good separation of the target compound from byproducts and unreacted starting materials ucsb.edu. Applying gentle air pressure accelerates the solvent flow through the column, allowing for a fast and effective purification orgsyn.org. Fractions are collected and analyzed (e.g., by TLC) to pool those containing the pure this compound.

X-ray Crystallography for Absolute Stereochemistry and Structural Elucidation

While NMR and MS can confirm the connectivity of this compound, they cannot typically establish its absolute stereochemistry. X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained thieme-connect.deresearchgate.net.

For this technique to be applied, this compound would first need to be converted into a solid, crystalline derivative. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed nih.gov. The analysis provides a detailed electron density map from which the precise position of each atom in the crystal lattice can be determined.

A key aspect of determining absolute configuration is the phenomenon of anomalous dispersion (or resonant scattering) researchgate.neted.ac.uk. This effect allows for the differentiation between the two possible enantiomeric structures. The quality of the determination is often assessed by the Flack parameter, which should refine to a value close to zero for the correct absolute structure ed.ac.ukchem-soc.si. Therefore, an X-ray crystal structure of an enantiopure derivative of this compound would provide unambiguous proof of its absolute configuration nih.gov.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Benzyltetrahydrofuran, and how can purity be maximized?

- Methodological Answer : A high-yield synthesis (e.g., 76.3% yield) can be achieved via a multi-step procedure involving alkylation and cyclization. For example, benzyl halides can react with tetrahydrofuran derivatives under basic conditions. Purity optimization requires careful solvent selection (e.g., anhydrous tetrahydrofuran) and chromatographic purification (silica gel column chromatography). Analytical validation via 1H-NMR (e.g., δ 1.45–2.10 ppm for tetrahydrofuran protons) and GCMS (monitoring molecular ion peaks at m/z 176 for this compound) is critical to confirm purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Detect functional groups (e.g., C-O-C stretching at ~1135 cm⁻¹ for tetrahydrofuran rings) .

- NMR :

- 1H-NMR : Identify benzyl protons (δ 7.20–7.40 ppm) and tetrahydrofuran protons (δ 1.50–4.00 ppm) .

- 13C-NMR : Confirm quaternary carbons (e.g., δ 70–80 ppm for oxygenated carbons) .

- GCMS/EI-HRMS : Validate molecular weight and detect impurities (e.g., isomer peaks at m/z 176.1) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use impervious gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .

- Work in a chemical fume hood (face velocity ≥100 ft/min) to avoid inhalation .

- Store in a dry, locked environment away from oxidizers .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated using isotopic labeling?

- Methodological Answer : Incorporate deuterated benzyl groups (e.g., C₆D₅CH₂-) to track reaction pathways via 2H-NMR . Compare kinetic isotope effects (KIEs) to distinguish between SN1/SN2 mechanisms. Cross-validate with computational studies (DFT calculations) to map transition states .

Q. How should researchers resolve discrepancies between calculated and observed HRMS data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., Δm/z 0.3–0.5) may arise from isomerization or adduct formation. Use high-resolution LC-MS/MS to isolate fragments and compare with simulated isotopic patterns. Validate via X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies minimize isomer formation during this compound synthesis?

- Methodological Answer :

- Optimize reaction temperature (e.g., <0°C for stereoselective alkylation) .

- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce enantioselectivity .

- Employ HPLC with chiral columns to separate isomers and quantify enantiomeric excess .

Q. How can environmental persistence of this compound be assessed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.